molecular formula C14H18O6 B1325786 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid CAS No. 92865-60-6

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1325786
CAS No.: 92865-60-6
M. Wt: 282.29 g/mol
InChI Key: UBYMMMMAONUPTG-UHFFFAOYSA-N
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Description

Historical Context of Trimethoxyphenyl Compounds

The trimethoxyphenyl structural motif has occupied a central position in medicinal chemistry and natural product research for over a century, with its significance first recognized through the study of naturally occurring psychoactive compounds. The most historically prominent member of this family, mescaline (3,4,5-trimethoxyphenethylamine), was first isolated and identified in 1897 by German chemist Arthur Heffter from the peyote cactus, marking the beginning of systematic research into trimethoxyphenyl-containing compounds. This pioneering work established the foundation for understanding how the trimethoxyphenyl group influences biological activity and chemical reactivity. Archaeological evidence indicates that mescaline-containing cacti have been used for over 6,000 years, demonstrating the long-standing human interaction with compounds bearing this structural motif.

The development of synthetic chemistry in the early 20th century led to the creation of numerous trimethoxyphenyl derivatives, each exploring different substitution patterns and functional group arrangements. The 2,4,5-trimethoxyphenyl pattern, specifically, gained attention through compounds like 2,4,5-trimethoxyphenethylamine, first described by Jansen in 1931. This particular substitution pattern differs from the more commonly studied 3,4,5-trimethoxyphenyl arrangement found in mescaline, providing researchers with opportunities to investigate how positional isomerism affects both chemical properties and biological activities. The systematic exploration of these positional isomers has revealed distinct pharmacological profiles and synthetic utility, establishing the trimethoxyphenyl group as a versatile scaffold in organic chemistry.

The significance of trimethoxyphenyl compounds expanded dramatically with the discovery of combretastatin A-4, isolated from the South African bushwillow tree Combretum caffrum. This naturally occurring compound, featuring a 3,4,5-trimethoxyphenyl group, demonstrated potent anti-mitotic properties and became a lead compound for cancer drug development. The success of combretastatin A-4 and its derivatives in clinical trials validated the therapeutic potential of trimethoxyphenyl-containing molecules and sparked renewed interest in developing synthetic analogues with improved properties. This historical progression from traditional plant medicines to modern drug discovery illustrates the enduring importance of the trimethoxyphenyl structural motif in chemical research.

Discovery and Initial Characterization of 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid

The specific compound this compound emerged within the broader context of systematic exploration of trimethoxyphenyl derivatives, though the exact circumstances of its initial synthesis and characterization remain embedded within the extensive literature on phenylpentanoic acid derivatives. The compound is officially registered with the Chemical Abstracts Service under the number 92865-60-6, indicating its recognition as a distinct chemical entity within the global chemical database. This registration provides a unique identifier that facilitates accurate communication about the compound across scientific literature and commercial applications.

The structural characterization of this compound reveals a molecule with molecular formula C₁₄H₁₈O₆ and a molecular weight of 282.29 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid, which accurately describes its structural features including the pentanoic acid backbone, the ketone functionality at position 5, and the 2,4,5-trimethoxyphenyl substituent. The compound's InChI identifier (InChI=1S/C14H18O6/c1-18-11-8-13(20-3)12(19-2)7-9(11)10(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)) provides a standardized representation of its connectivity, while the SMILES notation (COC1=CC(=C(C=C1C(=O)CCCC(=O)O)OC)OC) offers a linear encoding of its structure.

The compound exhibits specific physical and chemical properties that distinguish it from related molecules. Its monoisotopic mass is recorded as 282.110338, providing precise mass information useful for analytical chemistry applications. The presence of six oxygen atoms in the molecular formula reflects the compound's multiple functional groups: three methoxy groups, one ketone carbonyl, and one carboxylic acid group. This functional group diversity contributes to the compound's potential reactivity and solubility characteristics, making it an interesting subject for synthetic chemistry studies.

Commercial availability of this compound at 97% purity indicates its synthetic accessibility and potential utility in research applications. The compound is typically supplied in amber glass bottles, suggesting light sensitivity that may be related to the aromatic trimethoxyphenyl system or the ketone functionality. The classification as nonhazardous for shipping purposes facilitates its distribution for research purposes, though this classification specifically refers to transportation safety rather than general handling precautions.

Significance in Organic Chemistry

The structural architecture of this compound positions it as a compound of considerable interest within several domains of organic chemistry. The molecule incorporates multiple functional groups that serve as potential sites for chemical transformation, including the carboxylic acid group that can undergo typical acid chemistry such as esterification, amidation, and reduction reactions. The ketone functionality provides opportunities for carbonyl chemistry including reduction to alcohols, condensation reactions, and nucleophilic addition processes. These reactive sites, combined with the electron-rich trimethoxyphenyl system, create a versatile synthetic intermediate with multiple pathways for structural modification.

The 2,4,5-trimethoxyphenyl substitution pattern exhibits unique electronic properties that differentiate it from other trimethoxyphenyl isomers. The positioning of methoxy groups creates specific electronic density distributions that influence both the compound's reactivity and its potential interactions with biological targets. Research on related trimethoxyphenyl compounds has demonstrated that subtle changes in methoxy group positioning can dramatically alter biological activity, as exemplified by the differences between mescaline (3,4,5-trimethoxyphenyl) and its 2,4,5-isomer. This positional sensitivity makes this compound a valuable tool for structure-activity relationship studies.

The compound's significance extends to its potential role as a building block for more complex molecules. The trimethoxyphenyl motif has proven valuable in the development of anticancer agents, with numerous studies demonstrating the importance of this structural element in compounds targeting tubulin polymerization and other cellular processes. The incorporation of this motif into molecules with additional functional groups, such as the ketone and carboxylic acid present in this compound, provides opportunities for creating hybrid molecules that might exhibit novel biological activities or improved pharmacological properties.

Furthermore, the compound represents an important example of how classical organic chemistry principles apply to the design and synthesis of bioactive molecules. The presence of both electron-donating methoxy groups and electron-withdrawing carbonyl functionalities creates a molecule with balanced electronic properties that may facilitate specific types of chemical reactions. This electronic balance is particularly relevant in the context of medicinal chemistry, where the optimization of electronic properties often determines the success of drug development efforts.

Research Objectives and Scope

The investigation of this compound encompasses several interconnected research objectives that span fundamental chemical characterization, synthetic methodology development, and exploration of potential applications. The primary objective involves comprehensive structural and chemical property analysis to establish a complete understanding of the compound's behavior under various conditions. This includes detailed spectroscopic characterization, thermodynamic property determination, and reactivity profiling across different chemical environments. Such fundamental studies provide the foundation for all subsequent research applications and ensure reliable data for comparative studies with related compounds.

A significant research focus centers on developing efficient synthetic methodologies for preparing this compound and its derivatives. The compound's multiple functional groups present both opportunities and challenges for synthetic chemists, requiring careful consideration of reaction conditions to achieve selective transformations. Research objectives in this area include optimizing existing synthetic routes, developing new approaches that might offer improved yields or selectivity, and exploring one-pot synthetic strategies that could streamline the preparation of complex derivatives. The development of robust synthetic methods is essential for enabling broader research applications and potential commercial utilization.

The scope of research extends to investigating the compound's potential as a synthetic intermediate for preparing bioactive molecules. Given the established importance of trimethoxyphenyl compounds in medicinal chemistry, particularly in anticancer drug development, there is significant interest in exploring how this compound might serve as a precursor for novel therapeutic agents. This research objective involves systematic structural modification studies, where different derivatives are prepared and evaluated for various biological activities. The goal is to identify structural features that enhance specific types of biological activity while minimizing unwanted effects.

Additional research objectives focus on understanding the compound's behavior in different chemical and biological systems. This includes stability studies under various pH conditions, temperature ranges, and in the presence of different solvents or biological media. Such studies are crucial for determining appropriate storage conditions, handling procedures, and potential formulation strategies for any future applications. The research scope also encompasses computational chemistry studies to predict and understand the compound's electronic properties, conformational preferences, and potential interaction patterns with biological targets.

The long-term research vision for this compound includes its potential integration into larger drug discovery programs, where it might serve as either a lead compound or a key synthetic intermediate. This objective requires collaborative research efforts that combine organic synthesis expertise with biological evaluation capabilities and computational modeling resources. The ultimate goal is to contribute to the development of new therapeutic agents while advancing fundamental understanding of how structural modifications in trimethoxyphenyl compounds influence their chemical and biological properties.

Properties

IUPAC Name

5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-18-11-8-13(20-3)12(19-2)7-9(11)10(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYMMMMAONUPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645485
Record name 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92865-60-6
Record name 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4,5-trimethoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antibacterial Properties

Research has indicated that derivatives of 5-(2,4,5-trimethoxyphenyl)-5-oxovaleric acid exhibit significant antibacterial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of bacteria such as Haemophilus influenzae, suggesting a potential role in developing new antibacterial agents . The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, compounds related to this compound have demonstrated antifungal activity. In vitro assays have revealed that these compounds can inhibit the mycelial growth of various phytopathogenic fungi. This suggests their utility in agricultural applications as antifungal agents .

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets and modulate physiological responses has led researchers to explore its potential as a therapeutic agent. For example, molecular docking studies have provided insights into how this compound can bind to specific receptors or enzymes involved in disease pathways .

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal reported the synthesis of several derivatives of this compound and evaluated their antibacterial activity against clinical isolates. The results showed that certain derivatives had minimum inhibitory concentrations comparable to existing antibiotics .
  • Antifungal Screening : Another research effort focused on screening various derivatives for antifungal activity against common agricultural pathogens. The findings indicated that some derivatives exhibited potent antifungal effects, outperforming conventional fungicides in laboratory settings .

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity vs. Bioavailability : The trimethoxyphenyl group in the target compound likely confers higher logP than the glucuronide or glucoside analogs, favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Metabolic Stability : The glucuronide in suggests rapid excretion, whereas the target compound’s lack of polar conjugates may prolong its half-life.

Biological Activity

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic structure with three methoxy groups that enhance its lipophilicity and biological activity. The presence of the oxo group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The oxo group can participate in nucleophilic addition reactions, potentially inhibiting key metabolic enzymes.
  • Receptor Modulation : The methoxy groups may enhance binding affinity to specific receptors, influencing signaling pathways involved in inflammation and cancer progression.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
AnticancerDemonstrated cytotoxic effects against various cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation markers in vitro.
Enzyme InhibitionInhibits specific metabolic enzymes related to cancer and inflammation.
AntimicrobialExhibits activity against certain bacterial strains.

Anticancer Activity

A study evaluating various derivatives of this compound found significant anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The MTT assay revealed IC50 values indicating potent cytotoxicity at micromolar concentrations .

Anti-inflammatory Effects

Research demonstrated that this compound could significantly lower pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Enzyme Inhibition

In vitro studies indicated that this compound effectively inhibited enzymes involved in metabolic pathways associated with tumor growth. This inhibition was linked to the structural features of the compound that facilitate binding to active sites on these enzymes.

Q & A

Q. What are the optimal synthetic routes for 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is Friedel-Crafts acylation to attach the trimethoxyphenyl group to a valeric acid backbone. Key variables include solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents like Lewis acids (AlCl₃). Post-reaction purification via column chromatography or recrystallization ensures high purity. Reaction optimization can be guided by fractional factorial design to test variables like catalyst loading and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of methoxy groups and the ketone moiety. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). For analogs, coupling NMR with 2D-COSY or HSQC resolves structural ambiguities in complex regions .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

  • Methodological Answer : Cell-based assays (e.g., cytotoxicity in cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) are suitable first steps. Dose-response curves (IC₅₀ determination) and time-course experiments clarify potency. Use positive controls (e.g., known inhibitors) and replicate experiments to validate reproducibility. Ensure cell lines express relevant molecular targets (e.g., receptors or enzymes hypothesized to interact with the compound) .

Advanced Research Questions

Q. How do the positions and number of methoxy groups on the phenyl ring influence the compound’s biological activity and interaction with target enzymes?

  • Methodological Answer : Substituent effects can be studied via comparative analogs (e.g., 2,4,5- vs. 3,4,5-trimethoxy derivatives). Computational tools like molecular docking predict binding modes with enzymes (e.g., docking into cyclooxygenase-2’s active site). In vitro assays quantify differences in inhibitory activity. For example, bulkier substituents may enhance steric hindrance, reducing binding affinity, while electron-donating groups (e.g., methoxy) modulate electronic interactions. Structure-activity relationship (SAR) models statistically correlate substituent patterns with activity .

Q. How can researchers resolve contradictions in reported biological activities arising from varying experimental models or substituent configurations?

  • Methodological Answer : Conduct systematic meta-analyses of published data, focusing on variables like assay type (cell-free vs. cell-based), substituent positions, and dosage. Use standardized protocols across labs to minimize variability. For example, if one study reports anti-inflammatory activity in macrophages but another shows no effect in fibroblasts, compare target expression levels or metabolic stability in each model. Cross-validation with orthogonal assays (e.g., Western blotting alongside enzyme assays) clarifies mechanisms .

Q. What computational strategies are recommended to predict the binding affinity of this compound with potential enzymatic targets?

  • Methodological Answer : Molecular dynamics (MD) simulations assess binding stability over time, while free-energy perturbation (FEP) calculations quantify affinity changes due to substituent modifications. Quantitative structure-activity relationship (QSAR) models integrate physicochemical descriptors (e.g., logP, polar surface area) to predict activity across analogs. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .

Q. How does the compound’s stereoelectronic profile affect its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing ketone and electron-donating methoxy groups create a polarized electronic environment. Density functional theory (DFT) calculations map charge distribution to predict reactive sites (e.g., α-carbon susceptibility to nucleophilic attack). Experimentally, vary nucleophiles (e.g., amines vs. alcohols) under controlled pH and solvent conditions. Kinetic studies (e.g., monitoring reaction rates via HPLC) quantify steric and electronic effects .

Notes on Evidence Utilization

  • Synthesis and characterization methods are inferred from analogs in , and 12.
  • Substituent effects and SAR derive from structural comparisons in and .
  • Computational strategies are extrapolated from mechanistic studies in and .

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